4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one
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Overview
Description
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one is a chemical compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a benzoxazepine ring system, which is a seven-membered ring containing both oxygen and nitrogen atoms. The compound also features a chlorobenzyl group attached to the nitrogen atom of the benzoxazepine ring. This unique structure imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one typically involves the reaction of 2-chlorobenzylamine with a suitable precursor that forms the benzoxazepine ring. One common method involves the cyclization of 2-chlorobenzylamine with an appropriate diketone or ketoester under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and catalyst, can vary depending on the specific synthetic route chosen. Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles. Common reagents for these reactions include sodium hydroxide (NaOH) and potassium cyanide (KCN).
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound is studied for its potential interactions with various biological targets, including enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as its ability to modulate specific biological pathways that are relevant to disease states.
Industry: In industrial applications, the compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and other chemicals .
Mechanism of Action
The mechanism of action of 4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity. The exact pathways involved can vary depending on the specific biological context, but common mechanisms include inhibition of enzyme activity or modulation of receptor signaling pathways .
Comparison with Similar Compounds
4-(2-chlorobenzyl)-4,5-dihydro-1,4-benzoxazepin-3(2H)-one can be compared with other benzoxazepine derivatives, such as:
2-chlorobenzylamine: A precursor in the synthesis of the compound, which also has its own unique chemical and biological properties.
Dichlorobenzyl alcohol: Another chlorobenzyl derivative with different chemical and biological activities.
Phenyl boronic acid (PBA) containing BODIPY dyes: Compounds with similar structural motifs used in different research applications .
These comparisons highlight the unique properties of this compound and its potential advantages in various research and industrial applications.
Properties
IUPAC Name |
4-[(2-chlorophenyl)methyl]-5H-1,4-benzoxazepin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO2/c17-14-7-3-1-5-12(14)9-18-10-13-6-2-4-8-15(13)20-11-16(18)19/h1-8H,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXTCTYPMPNSBAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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